molecular formula C18H17N3 B2627596 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone CAS No. 478258-63-8

1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone

Cat. No.: B2627596
CAS No.: 478258-63-8
M. Wt: 275.355
InChI Key: GNXUWYKCQKFROW-XSFVSMFZSA-N
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Description

1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone typically involves the condensation of 1-(4-methylphenyl)-1-ethanone with 8-quinolinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazones.

Scientific Research Applications

1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular proteins, affecting various biochemical pathways and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone: This compound is unique due to its specific structure and functional groups.

    Phthalimide derivatives: These compounds share some structural similarities and have been studied for their biological activities.

    Thiazolidine derivatives: These compounds also exhibit interesting chemical and biological properties.

Uniqueness

This compound stands out due to its unique combination of a hydrazone group and a quinoline moiety. This structure imparts specific chemical reactivity and potential biological activities that are not commonly found in other compounds.

Properties

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXUWYKCQKFROW-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=CC=CC3=C2N=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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